molecular formula C18H14N4O3S B14679172 5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone CAS No. 37102-50-4

5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone

Cat. No.: B14679172
CAS No.: 37102-50-4
M. Wt: 366.4 g/mol
InChI Key: BYMKGGPVXGMJOX-SRZZPIQSSA-N
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Preparation Methods

The synthesis of 5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone typically involves the reaction of 5-phenoxycarbonyloxy-1-formylisoquinoline with thiosemicarbazide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone can be compared with other similar compounds such as:

These compounds share similar structural features and biological activities but differ in their potency and specific interactions with molecular targets . For instance, 1-formylisoquinoline thiosemicarbazone is a more potent inhibitor of ribonucleoside diphosphate reductase compared to this compound .

Properties

CAS No.

37102-50-4

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

[1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinolin-5-yl] phenyl carbonate

InChI

InChI=1S/C18H14N4O3S/c19-17(26)22-21-11-15-13-7-4-8-16(14(13)9-10-20-15)25-18(23)24-12-5-2-1-3-6-12/h1-11H,(H3,19,22,26)/b21-11+

InChI Key

BYMKGGPVXGMJOX-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=C2C=CN=C3/C=N/NC(=S)N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=C2C=CN=C3C=NNC(=S)N

Origin of Product

United States

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